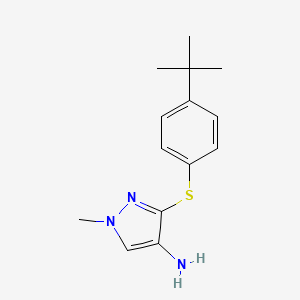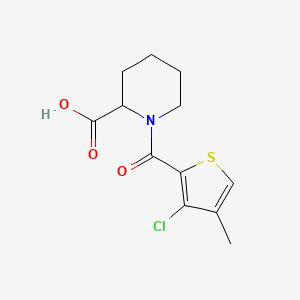![molecular formula C11H17ClN2O2S2 B6644720 N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endocannabinoid reuptake inhibitor, but subsequent research has shown that it has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
AM404 has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to protect against neuronal damage in models of ischemia and traumatic brain injury. In addition, AM404 has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Mécanisme D'action
AM404 is a potent inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids such as anandamide. By inhibiting this transporter, AM404 increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of effects. In addition, AM404 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
AM404 has been found to produce a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to reduce fever and inflammation. In addition, AM404 has been shown to protect against neuronal damage in models of ischemia and traumatic brain injury, and it has been found to have anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AM404 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. In addition, its mechanism of action is well-understood, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using AM404 in lab experiments is that it can be difficult to work with due to its low solubility in water and some organic solvents.
Orientations Futures
There are many potential future directions for research on AM404. One area of interest is its potential as a treatment for various types of pain, including neuropathic and inflammatory pain. Another area of interest is its neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the anti-tumor effects of AM404 and its potential as a cancer treatment. Finally, there is also potential for the development of new synthetic compounds based on the structure of AM404 that may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction of 5-chloro-2-methylthiophene-3-carboxylic acid with (1R,2R)-1-amino-2-cyclohexanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sulfamic acid to yield the final product, AM404.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S2/c1-7-6-10(17-11(7)12)18(15,16)14-9-5-3-2-4-8(9)13/h6,8-9,14H,2-5,13H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLZZZKBUQTBPS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCCCC2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)




![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
